4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole is a member of thiazoles.
Scientific Research Applications
Synthesis and Biological Properties
The synthesis of analogs related to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole has been a subject of interest due to their diverse biological properties. For example, these compounds have been identified as a unique class of adrenergic stimulants with bronchial dilator activity. Their antifungal properties, as exemplified by the strobilurins, highlight their significance in agricultural and pharmaceutical applications. Advanced synthetic techniques, such as palladium-catalyzed reactions, have facilitated the efficient preparation of these compounds, opening avenues for further exploration of their biological activities (Damez et al., 2001).
Anti-inflammatory and Antimicrobial Activities
The exploration of derivatives of this compound has led to the discovery of compounds with notable anti-inflammatory and antimicrobial activities. For instance, certain derivatives have shown potential as COX-2 / 5-LOX inhibitors, which could be beneficial in the development of new anti-inflammatory agents. This is particularly relevant in the context of seeking alternatives with better gastric tolerance and reduced side effects compared to existing medications (Reddy & Rao, 2008).
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C13H13NO2S/c1-9-14-11(8-17-9)10-3-4-12-13(7-10)16-6-2-5-15-12/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
NZODDNKEPZILBV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)OCCCO3 |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C2)OCCCO3 |
solubility |
29.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.